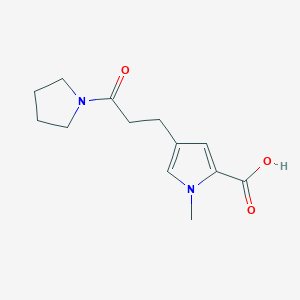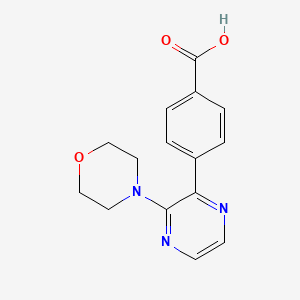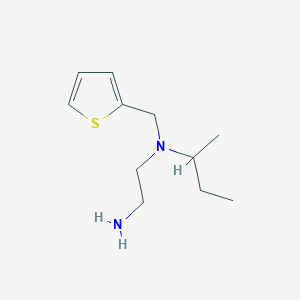
methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
“Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate” is a chemical compound with the CAS Number: 796038-07-8 . It has a molecular weight of 185.14 and its IUPAC name is the same as the common name . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H7N3O4/c1-8-5(9(11)12)3-4(7-8)6(10)13-2/h3H,1-2H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
“Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 185.14 . The compound has an InChI code of1S/C6H7N3O4/c1-8-5(9(11)12)3-4(7-8)6(10)13-2/h3H,1-2H3 , which provides information about its molecular structure.
Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Applications
The pyrazole moiety, particularly methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate , has been identified as a scaffold in the synthesis of compounds with significant anticancer properties. Researchers have synthesized derivatives that induce apoptosis in cancer cells by inhibiting wound healing and colony formation, and causing cell cycle arrest at the G0/G1 phase .
Agrochemistry: Herbicidal Activity
In the realm of agrochemistry, this compound serves as a precursor for the synthesis of herbicides. The nitro group within the pyrazole ring contributes to its herbicidal activity, offering a potential pathway for developing new agrochemicals .
Coordination Chemistry: Ligand Synthesis
The pyrazole ring in methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate can act as a ligand in coordination chemistry. It forms complexes with various metals, which can be utilized in catalysis and materials science .
Organometallic Chemistry: Catalyst Development
This compound is also instrumental in organometallic chemistry, where it can be used to develop catalysts for various chemical reactions. The presence of both a carboxylate group and a nitro group allows for diverse reactivity and the formation of metal-organic frameworks .
Drug Discovery: Pharmacological Functions
The pyrazole core is central to the development of drugs with a wide range of pharmacological functions, including antibacterial, anti-inflammatory, analgesic, anticonvulsant, and antioxidant activities. This versatility makes it a valuable target in drug discovery efforts .
Green Chemistry: Sustainable Synthesis
The synthesis of pyrazole derivatives, including methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate , can be achieved through green chemistry approaches. This includes methods like microwave-assisted synthesis, which reduces the environmental impact of chemical production .
Analytical Chemistry: Chemical Sensors
Due to its reactive functional groups, methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate can be used in the design of chemical sensors. These sensors can detect the presence of various substances, making them useful in environmental monitoring and diagnostics .
Synthetic Chemistry: Building Blocks
Finally, this compound serves as a building block in synthetic chemistry for constructing more complex molecules. Its reactivity allows for the introduction of various substituents, enabling the synthesis of a wide array of novel compounds .
Propriétés
IUPAC Name |
methyl 1-methyl-5-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-5(9(11)12)3-4(7-8)6(10)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEMXZUQMMIYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678953 | |
| Record name | Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | |
CAS RN |
796038-07-8 | |
| Record name | Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1392700.png)

![Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1392706.png)

![Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392709.png)
![Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate](/img/structure/B1392711.png)

![4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392713.png)


![3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392717.png)
![8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1392719.png)

![4-[3-(Diethylamino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1392723.png)